molecular formula C15H16N2O5S B2721717 2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1007952-40-0

2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B2721717
CAS RN: 1007952-40-0
M. Wt: 336.36
InChI Key: NTNGHHXIJSIPNP-UHFFFAOYSA-N
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Description

The compound “4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid” is similar in structure . It has a molecular weight of 296.3 . Another related compound is “2-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}propanoic acid” with a molecular formula of C8H12N2O5S and a molecular weight of 248.26 .


Molecular Structure Analysis

The InChI code for “4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid” is 1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-5-3-9(4-6-10)12(15)16/h3-6,14H,1-2H3,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-(3,5-Dimethylisoxazol-4-yl)acetic acid”, include a molecular weight of 155.15, a boiling point of 322.5°C at 760 mmHg, and a melting point of 120-121°C .

Safety and Hazards

The safety and hazards of the related compound “2-(3,5-Dimethylisoxazol-4-yl)acetic acid” include being harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-9-14(10(2)22-16-9)23(20,21)17-8-12-6-4-3-5-11(12)7-13(17)15(18)19/h3-6,13H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNGHHXIJSIPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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